molecular formula C18H20N4O2 B3824916 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide

Cat. No. B3824916
M. Wt: 324.4 g/mol
InChI Key: VSQNOPYWDWBPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides. It is commonly known as CPP-115 and has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been found to modulate the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a major inhibitory neurotransmitter in the brain.

Mechanism of Action

CPP-115 works by inhibiting the activity of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide transaminase, which is responsible for the breakdown of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide in the brain. This results in an increase in the levels of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide, which in turn leads to a decrease in the excitability of neurons. The compound has been found to be highly selective for N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide transaminase and does not affect other enzymes in the brain.
Biochemical and Physiological Effects:
CPP-115 has been found to increase the levels of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide in the brain, which leads to a decrease in the excitability of neurons. This results in a reduction in seizures and anxiety-like behavior. The compound has also been found to reduce alcohol consumption in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP-115 in lab experiments is its high selectivity for N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide transaminase. This allows researchers to study the effects of modulating N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide levels in the brain without affecting other enzymes. However, one of the limitations of using CPP-115 is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of the compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is the development of more potent and selective N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide transaminase inhibitors based on the structure of CPP-115. Additionally, further research is needed to determine the optimal dosing and administration of CPP-115 in animal models and humans.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. The compound has been found to increase the levels of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide in the brain, which leads to a decrease in the excitability of neurons and a reduction in seizures. CPP-115 has also been found to reduce anxiety-like behavior and alcohol consumption in animal models.

properties

IUPAC Name

N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17-11-15(21-18(24)16-12-19-8-9-20-16)13-22(17)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,12,15H,4,7,10-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQNOPYWDWBPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCC2=CC=CC=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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